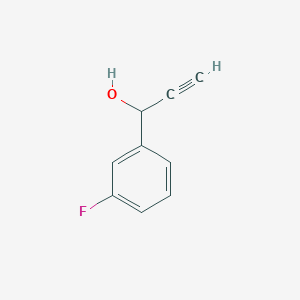

1-(3-Fluorophenyl)prop-2-yn-1-ol

Descripción

Significance in Contemporary Organic Synthesis

The strategic placement of a fluorine atom on the phenyl ring of 1-(3-Fluorophenyl)prop-2-yn-1-ol significantly influences its reactivity and the properties of its derivatives. Fluorine's high electronegativity can alter the electron distribution within the molecule, impacting the reactivity of the adjacent functional groups. This modulation is a key tool for chemists to fine-tune reaction pathways and achieve desired chemical transformations.

The propargyl alcohol group, a common motif in organic synthesis, is known to participate in a variety of reactions. nih.gov The alkyne functionality can undergo numerous transformations, including cycloaddition reactions, while the hydroxyl group can be involved in substitutions, eliminations, or can act as a directing group in catalytic processes.

Role as a Precursor in Diverse Molecular Architectures

The true power of this compound lies in its ability to serve as a starting point for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. These ring systems are prevalent in many biologically active natural products and pharmaceutical drugs. frontiersin.org

One of the most notable applications of this compound is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). myskinrecipes.com This highly efficient and regioselective reaction allows for the straightforward synthesis of 1,2,3-triazole derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

Furthermore, the terminal alkyne of this compound is a suitable partner in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the alkyne and aryl or vinyl halides, opening up avenues for the synthesis of more complex conjugated systems. mdpi.com

The propargyl alcohol moiety can also be transformed into other functional groups. For instance, it can be a precursor for the synthesis of allenes through various catalytic or rearrangement reactions. Allenes are another class of compounds with unique reactivity and are valuable intermediates in organic synthesis.

Relevance in Exploratory Medicinal Chemistry Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. mdpi.com The 3-fluorophenyl group in this compound provides a handle to introduce this beneficial element into new molecular entities.

The diverse heterocyclic scaffolds that can be synthesized from this precursor are of great interest in drug discovery. For example, the triazole ring, readily accessible through click chemistry, is considered a bioisostere for various functional groups and can participate in hydrogen bonding and dipole interactions with biological targets. The ability to generate libraries of fluorinated, triazole-containing compounds from a single, versatile precursor makes this compound a valuable tool in the search for new therapeutic agents. myskinrecipes.com Research has pointed towards the potential for derivatives of this compound to act as anticancer and antimicrobial agents. myskinrecipes.com

While specific, detailed biological activity data for derivatives of this compound are still emerging in the scientific literature, the foundational chemical principles and the known bioactivities of the accessible molecular architectures strongly suggest its significant potential in the development of novel medicinal chemistry scaffolds.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCCBLHUZGVITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300946 | |

| Record name | α-Ethynyl-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-40-6 | |

| Record name | α-Ethynyl-3-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethynyl-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 3 Fluorophenyl Prop 2 Yn 1 Ol

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 1-(3-Fluorophenyl)prop-2-yn-1-ol is a hub of reactivity, readily participating in addition and cyclization reactions.

Hydrosilylation Reactions for Regio- and Stereoselective Vinyl Silane Synthesis

Hydrosilylation of propargylic alcohols, including aryl-substituted variants like this compound, is a powerful method for the synthesis of vinyl silanes, which are versatile intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and silane. Platinum and ruthenium catalysts are commonly employed. For instance, platinum-based catalysts can be used for the selective synthesis of E-vinyl silanes. The reaction is tolerant of various functionalities and can proceed with high yields, providing a single regioisomer at the β-position with E-alkene geometry.

Iron-based catalyst systems have also been developed for the regio- and enantioselective hydrosilylation of 1,1-disubstituted aryl alkenes, suggesting their potential applicability to propargylic alcohols with bulky ligands to control catalytic activity. sigmaaldrich.com

Table 1: Examples of Hydrosilylation of Propargylic Alcohols

| Catalyst System | Silane | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| PtCl2/XPhos | Dimethylbenzyl silane | E-vinyl silane | High regio- and stereoselectivity | rsc.org |

| α-diimine nickel complex | TMS derivatives | Saturated linear and ω-silylated protected alcohols | High terminal selectivity | sigmaaldrich.com |

| Dichloro/iron compounds | Ph2SiH2 | Hydrosilylated product | Excellent yield and enantiomeric excess | sigmaaldrich.com |

Catalytic Hydrogenation and Semihydrogenation to Alkenols and Saturated Alcohols

The alkyne group of this compound can be fully or partially reduced through catalytic hydrogenation.

Semihydrogenation: The selective reduction of the alkyne to a cis-alkene can be achieved using a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This process, known as semihydrogenation, yields (Z)-1-(3-Fluorophenyl)prop-2-en-1-ol. The Lindlar catalyst is highly selective for the reduction of alkynes to cis-alkenes without affecting other reducible functional groups like the aromatic ring. spectrabase.com

Full Hydrogenation: Complete reduction of the alkyne to an alkane, yielding 1-(3-Fluorophenyl)propan-1-ol, can be accomplished using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. These conditions typically also preserve the aromatic ring. In some cases, tandem reactions can occur, where semihydrogenation is followed by isomerization. For example, dodecanethiolate-capped palladium nanoparticles have been shown to catalyze the conversion of propargyl alcohols to saturated carbonyl analogues through a semi-hydrogenation intermediate (allyl alcohol) followed by isomerization. doi.org

Table 2: Catalytic Hydrogenation of Propargylic Alcohols

| Catalyst | Hydrogen Source | Product | Comments | Reference |

|---|---|---|---|---|

| Lindlar's Catalyst | H₂ | (Z)-Allylic alcohol | High selectivity for cis-alkene | spectrabase.com |

| Pd/C | H₂ | Saturated alcohol | Full hydrogenation | doi.org |

| Dodecanethiolate-capped Pd nanoparticles | H₂ | Saturated carbonyl | Tandem semi-hydrogenation/isomerization | doi.org |

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.govresearchgate.net

The reaction involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide. rsc.org The process is known for its reliability, high yields, and tolerance to a wide variety of functional groups, making it a powerful tool for creating complex molecular architectures. researchgate.netnih.gov Propargyl compounds, like the title molecule, are considered excellent substrates due to a favorable combination of reactivity, ease of installation, and cost. nih.gov Various copper(I) sources can be used, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. mdpi.com The reaction can be performed under a range of conditions, including in aqueous media and with microwave assistance to accelerate the reaction. mdpi.com

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Copper Source | Reducing Agent (if any) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| CuI | N/A | Glycerol | Stirring, ~24h | 1,4-disubstituted 1,2,3-triazole | mdpi.com |

| CuSO₄ | Sodium ascorbate | t-BuOH/H₂O | Microwave | 1,4-disubstituted 1,2,3-triazole | mdpi.com |

| Cu(I) coordination polymers | N/A | Deep eutectic solvents | Room temperature | 1,4-disubstituted 1,2,3-triazole | nih.gov |

Carbometallation and Hydrohalogenation Pathways

Carbometallation: This class of reactions involves the addition of an organometallic reagent across the carbon-carbon triple bond. For propargylic alcohols, this can lead to the formation of substituted allylic alcohols. For example, iron-catalyzed carbomagnesiation using Grignard reagents can produce tri- and tetrasubstituted olefins with high regio- and stereoselectivity. These reactions often proceed via nucleophilic addition to the alkyne. youtube.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne moiety of propargylic alcohols typically proceeds via an electrophilic addition mechanism. In the case of aryl-substituted propargylic alcohols, the reaction can be complex. While direct addition across the triple bond can occur, rearrangements such as the Meyer-Schuster rearrangement can also take place, often leading to the formation of α-haloenones. The regioselectivity of the halogen addition is influenced by both electronic and steric factors. For example, the reaction of secondary propargyl alcohols with N-iodosuccinimide (NIS) in the presence of a catalyst can yield α-iodoenones. chemspider.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, most notably oxidation.

Oxidation Reactions to Corresponding Ketones or Aldehydes

The secondary alcohol functionality can be oxidized to the corresponding ketone, 1-(3-Fluorophenyl)prop-2-yn-1-one. This transformation is synthetically valuable as ynones are important building blocks in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and propargylic alcohols. The reaction is typically carried out in solvents like dichloromethane. sigmaaldrich.com Other common reagents for the oxidation of secondary alcohols to ketones include Dess-Martin periodinane and the use of Swern oxidation conditions. sigmaaldrich.com For the analogous 1-phenylprop-2-yn-1-ol, oxidation to the corresponding ynone has been successfully achieved using Jones reagent. researchgate.net

Table 4: Oxidation of Secondary Propargylic Alcohols

| Oxidizing Agent | Substrate Example | Product | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Secondary propargylic alcohols | Ynone | sigmaaldrich.com |

| Jones Reagent | 1-Phenylprop-2-yn-1-ol | 1-Phenylprop-2-yn-1-one | researchgate.net |

| Dess-Martin Periodinane | Secondary alcohols | Ketone | sigmaaldrich.com |

| Swern Oxidation | Secondary alcohols | Ketone | sigmaaldrich.com |

Etherification and Esterification Reactions for Functional Group Interconversion

The hydroxyl group of this compound can readily undergo etherification and esterification reactions, which are standard methods for functional group interconversion in organic chemistry. organic-chemistry.org These reactions are crucial for protecting the hydroxyl group or for introducing new functionalities into the molecule.

Etherification: This process involves the conversion of the alcohol into an ether. Common methods include the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding esters. This transformation is often catalyzed by an acid or a base.

These functional group interconversions are essential steps in multi-step syntheses, allowing for the strategic manipulation of the molecule's reactivity. organic-chemistry.org

Deoxytrifluoromethylation Reactions

Deoxytrifluoromethylation is a reaction that replaces the hydroxyl group of an alcohol with a trifluoromethyl (-CF3) group. nih.gov This transformation is of significant interest in medicinal chemistry due to the ability of the trifluoromethyl group to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov

Recent advancements have led to the development of methods for the direct deoxytrifluoromethylation of alcohols. nih.govnih.gov One such method involves the use of Umemoto's reagents, which are electrophilic trifluoromethylating agents. rsc.org These reagents can react with alcohols under specific conditions to yield the desired trifluoromethylated products. rsc.org Another approach utilizes a copper metallaphotoredox-mediated process, where the alcohol is activated in situ by a benzoxazolium salt for the C(sp³)–CF₃ bond formation. nih.gov

| Reaction | Reagent/Catalyst | Product Type | Significance |

| Deoxytrifluoromethylation | Umemoto's Reagents | Trifluoromethylated compound | Introduction of -CF3 group for enhanced drug properties |

| Deoxytrifluoromethylation | Copper metallaphotoredox system | Trifluoromethylated compound | Direct conversion of alcohols to trifluoromethanes under mild conditions |

Transformations Involving the Fluorophenyl Moiety

The 3-fluorophenyl group of the molecule also presents opportunities for chemical modification.

Aromatic Functionalization and Directed Ortho-Metalation (if applicable)

The fluorine atom on the phenyl ring can influence the regioselectivity of electrophilic aromatic substitution reactions. However, a more precise method for functionalizing the aromatic ring is through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org

In the case of this compound, the hydroxyl group, after conversion to a suitable directing group such as a carbamate (B1207046) or an ether, could potentially direct metalation to the C2 or C4 position of the phenyl ring. The fluorine atom itself is considered a moderate directing group. organic-chemistry.org

Cross-Coupling Reactions at the Aryl Moiety (e.g., Suzuki-Miyaura, Heck)

The fluorophenyl group can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While the C-F bond is generally robust, under specific conditions, particularly with electron-deficient fluoroarenes, it can be activated for Suzuki-Miyaura coupling. nih.govrsc.org More commonly, the fluorophenyl moiety would first be converted to an aryl halide (e.g., bromide or iodide) or triflate to facilitate the reaction. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the fluorophenyl group would typically require conversion to a more reactive halide or triflate to participate effectively in the Heck reaction. mdpi.comlibretexts.orgnih.gov

| Reaction | Coupling Partners | Catalyst | Product Type |

| Suzuki-Miyaura | Organoboron compound + Aryl halide/triflate | Palladium complex | Biaryl compound |

| Heck | Alkene + Aryl halide/triflate | Palladium complex | Substituted alkene |

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

Propargyl alcohols like this compound are known to undergo rearrangement reactions, with the Meyer-Schuster rearrangement being a prominent example. wikipedia.orgsynarchive.comrsc.org This acid-catalyzed reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com For a terminal alkyne like this compound, the product would be an α,β-unsaturated aldehyde. The reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization. wikipedia.orgrsc.org The use of various catalysts, including transition metals, can facilitate this rearrangement under milder conditions. wikipedia.orgorganicreactions.orgresearchgate.netucl.ac.uk

A related transformation is the Rupe rearrangement, which can compete with the Meyer-Schuster rearrangement, particularly for tertiary alcohols, leading to α,β-unsaturated methyl ketones. wikipedia.org

Multi-Component Reactions (e.g., Mannich Reaction)

The terminal alkyne functionality of this compound makes it a suitable substrate for various multi-component reactions (MCRs). rsc.orgresearchgate.netrsc.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. rsc.org

The Mannich reaction is a classic example of a three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, such as the terminal alkyne in this compound. researchgate.net This reaction, often catalyzed by a copper salt, leads to the formation of propargylamines.

Other MCRs involving terminal alkynes include cycloaddition reactions and couplings with carbon dioxide to form carboxylic acids. rsc.orgresearchgate.net These reactions provide rapid access to complex molecular architectures from simple precursors. nih.gov

Applications of 1 3 Fluorophenyl Prop 2 Yn 1 Ol in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Natural Products

The synthesis of natural products is a critical area of chemical research, driving the development of new synthetic methods and providing access to medicinally important molecules. findaphd.comengineering.org.cn While specific total syntheses employing 1-(3-Fluorophenyl)prop-2-yn-1-ol are not extensively documented, its structure is emblematic of precursors used in biomimetic synthesis strategies. engineering.org.cn Such strategies often use simple, functionalized building blocks to construct complex molecular architectures in a manner that mimics biosynthetic pathways. engineering.org.cn

The propargyl alcohol moiety is a key functional group that can be elaborated into various structural motifs found in natural products. The presence of the 3-fluorophenyl group is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. myskinrecipes.com Consequently, this compound serves as a key intermediate in the synthesis of novel bioactive compounds, such as potential anticancer and antimicrobial agents. myskinrecipes.com Its application allows for the creation of natural product analogues with potentially improved pharmacological properties.

Scaffold for the Development of Novel Heterocyclic Systems

Heterocyclic compounds are central to pharmaceutical and materials science. The structure of this compound makes it an ideal scaffold for constructing a diverse range of heterocyclic systems. The reactivity of its parent compound, 1-phenylprop-2-yn-1-ol, provides a clear blueprint for these transformations.

Research has shown that 1-phenylprop-2-yn-1-ol reacts with 1,3-dicarbonyl compounds in the presence of gold catalysts to yield highly substituted furans. doi.org This sequential C-alkylation/cyclization process is efficient and can be directed by the choice of catalyst and reaction conditions. doi.org It is chemically plausible that this compound would undergo analogous reactions, providing a direct route to fluorinated furan (B31954) derivatives. The electron-withdrawing nature of the fluorine atom would likely influence the reaction kinetics and regioselectivity.

Furthermore, the alkyne functionality can participate in various cycloaddition reactions. For instance, related propargyl iminium salts are highly reactive in Diels-Alder reactions, leading to the formation of complex carbocycles which can then undergo further intramolecular cyclizations. nih.govbeilstein-journals.org This highlights the potential of the this compound scaffold to be converted into polycyclic and heterocyclic frameworks.

Table 1: Potential Heterocyclic Systems from this compound This table is based on established reactions of analogous compounds.

| Reactant Type | Catalyst/Conditions | Resulting Heterocycle | Reaction Type | Reference for Analogue |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Gold (Au) Catalysts | Substituted Furans | C-Alkylation / Cyclization | doi.org |

| Dienes (e.g., cyclopentadiene) | Thermal or Lewis Acid | Bicyclic Alkenes (via Diels-Alder) | [4+2] Cycloaddition | nih.govbeilstein-journals.org |

| Azides | Copper (Cu) or Ruthenium (Ru) Catalysts | Triazoles | 1,3-Dipolar Cycloaddition (Click Chemistry) | nih.gov |

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govmdpi.com The strategy often employs a "build/couple/pair" algorithm where simple building blocks are combined to generate complex and varied molecular skeletons. nih.govwiley-vch.de

This compound is an excellent substrate for DOS strategies due to its possession of three distinct reactive sites:

The Hydroxyl Group: Can be used in esterification, etherification, or as a directing group.

The Terminal Alkyne: Can undergo Sonogashira coupling, click chemistry, or hydration.

The Fluorophenyl Ring: Can participate in electrophilic aromatic substitution or cross-coupling reactions.

A DOS pathway could start with this compound as the central building block. In the "couple" phase, the hydroxyl and alkyne groups could react with a variety of partners. In the subsequent "pair" phase, different reagents could be used to induce intramolecular reactions, leading to a wide array of fused, spiro, and bridged ring systems. wiley-vch.de This approach allows for the rapid generation of three-dimensional molecular diversity from a single, readily available precursor. nih.gov

Building Block in Cascade and Tandem Reactions

Cascade and tandem reactions are highly efficient processes in which multiple chemical bonds are formed in a single operation without isolating intermediates. These reactions are prized for their atom economy and ability to rapidly build molecular complexity. nih.gov

The combination of an alcohol and an alkyne in this compound makes it an ideal building block for initiating such cascades. Gold-catalyzed reactions of the parent compound, 1-phenylprop-2-yn-1-ol, with 1,3-cyclohexanedione (B196179) derivatives exemplify this. doi.org The sequence involves a C-alkylation followed by a cyclization and dehydration to form complex hexahydro-xanthenedione derivatives in one pot. doi.org

Similarly, silver-catalyzed cascade reactions have been developed for related propargyl alcohols, reacting with isocyanides to form complex polyaromatic systems like benzo[b]fluorenes. researchgate.net These reactions proceed through a proposed pathway involving nucleophilic attack, cross-coupling, oxygen transport, and a Diels-Alder reaction. researchgate.net The structural and electronic properties of this compound make it a prime candidate for use in these and other novel cascade processes, offering a powerful strategy for the efficient synthesis of complex molecular frameworks.

Emerging Research Directions and Future Prospects

Integration in Advanced Materials Science and Polymer Chemistry Research

The distinct functionalities within 1-(3-Fluorophenyl)prop-2-yn-1-ol present significant opportunities for the creation of novel polymers and advanced materials. The propargyl group, with its terminal alkyne, is a particularly valuable component for polymerization reactions. Propargyl alcohols can be used as starting materials for high-molecular-weight synthetic and natural polymers. mdpi.com The presence of the fluorine atom on the phenyl ring can also impart desirable properties to these materials, such as thermal stability, chemical resistance, and specific electronic characteristics.

Research into polymers derived from propargyl monomers has shown potential for creating materials with unique properties. vdoc.pub The synthesis of polymers from propargyl alcohols is an active area of investigation, with various methods being explored to control the polymerization process and the resulting polymer architecture. scispace.com For instance, the hydroxyl group of propargyl alcohols can be functionalized to create monomers suitable for different polymerization techniques.

The incorporation of the 3-fluorophenyl group is expected to enhance the performance of resulting polymers. Fluorinated polymers are known for their low surface energy, high hydrophobicity, and excellent thermal and oxidative stability. These properties make them suitable for a wide range of applications, including advanced coatings, membranes, and electronic components. The specific substitution pattern of the fluorine atom on the aromatic ring can also influence the polymer's final properties.

Catalytic Applications and Ligand Development Utilizing the Scaffold

The structure of this compound makes it a valuable scaffold for the development of novel ligands for catalysis. The propargyl alcohol moiety can be readily converted into a variety of other functional groups, allowing for the synthesis of a diverse library of potential ligands. researchgate.net The presence of both a hydroxyl group and a terminal alkyne provides multiple points for coordination to metal centers or for further chemical modification.

Propargyl alcohols and their derivatives have been successfully employed in the synthesis of ligands for various catalytic reactions. researchgate.netacs.org For example, they can serve as precursors to N-heterocyclic carbenes (NHCs) and other important ligand classes. researchgate.net The chirality of this compound is particularly significant in this context, as it allows for the development of chiral ligands for asymmetric catalysis. Enantiomerically pure propargyl alcohols are crucial building blocks in the synthesis of complex molecules and natural products. researchgate.net

The fluorinated phenyl ring can also play a role in modulating the electronic properties of a metal complex, thereby influencing its catalytic activity and selectivity. The electron-withdrawing nature of the fluorine atom can affect the electron density at the metal center, which in turn can alter the catalyst's reactivity. This feature allows for the fine-tuning of catalytic systems for specific applications.

Bioorthogonal Chemistry and Chemical Biology Applications

The terminal alkyne of this compound is a key functional group for applications in bioorthogonal chemistry. This field involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," is a prime example of a bioorthogonal reaction where terminal alkynes are essential reactants. science.gov

This "click chemistry" approach has found broad applications in medicinal chemistry, proteomics, and nucleic acid research for tasks such as bioconjugation and labeling of biomolecules. science.gov The this compound scaffold could be used to introduce a fluorinated tag onto biological molecules for imaging or functional studies. Fluorinated alkynes have been successfully used in click reactions to prepare fluorinated probes for biological imaging. mdpi.comresearchgate.net

The development of fluorinated probes is of particular interest for positron emission tomography (PET) imaging, where the incorporation of fluorine-18 (B77423) (¹⁸F) is a common strategy. The synthesis of ¹⁸F-labeled alkynes for use in click chemistry is an established methodology. mdpi.com Thus, this compound could serve as a precursor for the development of novel ¹⁸F-labeled PET imaging agents.

Development of Novel Analytical Methodologies for Compound Derivatization and Detection

The reactive nature of the propargyl alcohol functionality in this compound makes it a suitable target for the development of new analytical methods. Derivatization of the hydroxyl or alkyne group can be used to enhance the detectability of the compound or to facilitate its separation from complex mixtures.

For instance, the hydroxyl group can be esterified or etherified with a chromophoric or fluorophoric reagent to allow for sensitive detection by UV-Vis or fluorescence spectroscopy. Similarly, the terminal alkyne can undergo a variety of reactions, including the aforementioned click reaction, to attach a detectable tag. This approach is commonly used in analytical biochemistry for the detection of various analytes. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(3-Fluorophenyl)prop-2-yn-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of a terminal alkyne to 3-fluorobenzaldehyde. For example, using a propargyl Grignard reagent (HC≡C-MgBr) reacting with 3-fluorobenzaldehyde in anhydrous THF at 0–25°C under inert atmosphere. Post-reaction quenching with ammonium chloride and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Optimization involves controlling stoichiometry, reaction time, and temperature to minimize side reactions like over-addition or oxidation. Characterization via H/C NMR and FT-IR confirms the propargyl alcohol structure .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies the hydroxyl proton (δ ~2.5 ppm, broad) and aromatic protons (δ 6.8–7.4 ppm). F NMR detects the fluorine substituent (δ ~-110 ppm relative to CFCl).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] at m/z 166.06). Fragmentation patterns help validate the propargyl and fluorophenyl groups.

- IR Spectroscopy : Stretching vibrations for -OH (~3300 cm), C≡C (~2100 cm), and C-F (~1220 cm) are critical markers .

Q. What are the stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Propargyl alcohols are prone to oxidation and polymerization. Store under inert gas (N/Ar) at 2–8°C in amber vials to prevent light-induced degradation. Avoid exposure to strong acids/bases or transition metals (e.g., Cu, Fe) that catalyze alkyne reactions. Regular purity checks via TLC or HPLC are recommended. Safety protocols include using explosion-proof refrigerators and PPE (gloves, goggles) due to flammability and toxicity risks .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) with SHELX software resolve structural ambiguities in this compound?

- Methodological Answer : Crystallize the compound via slow evaporation in a non-polar solvent (e.g., hexane/dichloromethane). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Process with SHELXL for refinement:

- Use SHELXS for phase solution via direct methods.

- Refine hydrogen bonding and torsional angles with restrained parameters.

- Validate geometry using Mercury (Cambridge Crystallographic Data Centre) for void analysis and packing diagrams. This approach resolves stereoelectronic effects from the fluorine substituent and propargyl group .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound crystals?

- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., or motifs). Use Mercury’s Materials Module to compare intermolecular interactions across polymorphs. Fluorine’s electronegativity influences C-FH-O interactions, while the propargyl group may form weak C≡CH-C contacts. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify interaction energies .

Q. How does the propargyl alcohol moiety influence regioselectivity in hydrogenation or cross-coupling reactions?

- Methodological Answer : Test catalytic hydrogenation (H, Pd/C) to reduce C≡C to cis-alkenes; monitor selectivity via H NMR. For Sonogashira coupling, the propargyl group acts as a terminal alkyne partner. Optimize Pd(PPh)/CuI catalysts in EtN to couple with aryl halides. Competing pathways (e.g., Glaser coupling) are suppressed by controlling catalyst loading and solvent polarity .

Q. Can computational tools predict the reactivity of this compound in radical or electrophilic reactions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). The propargyl alcohol’s HOMO (-8.5 eV) suggests susceptibility to electrophilic aromatic substitution at the fluorophenyl ring. Radical initiators (e.g., AIBN) may abstract the hydroxyl hydrogen, forming a propargyloxy radical. Molecular dynamics simulations (AMBER) model solvent effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.